1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 1,3-benzodioxole methyl group at position 1 and a 3-tert-butyl-1,2,4-oxadiazole moiety at position 4.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-18(2,3)17-19-16(25-20-17)12-7-15(22)21(9-12)8-11-4-5-13-14(6-11)24-10-23-13/h4-6,12H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOZVDROZFXTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2CC(=O)N(C2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the oxadiazole ring and the pyrrolidin-2-one structure. Key steps may include:
Pd-catalyzed C-N cross-coupling reactions: to form the oxadiazole ring.
Aza-Michael addition: and Bischler–Napieralski reaction for the construction of the pyrrolidin-2-one core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the oxadiazole and pyrrolidin-2-one moieties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral and Antimicrobial Activity
- Recent studies have indicated that derivatives of this compound exhibit significant antiviral properties. For instance, compounds with similar structural motifs have been investigated for their ability to inhibit viral replication and bacterial growth, particularly against pathogenic strains that utilize mono-ADP-ribosyltransferase toxins as virulence factors .
- Inhibition of Enzymatic Activity
Pharmacological Insights
-
Neuroprotective Effects
- Compounds with the benzodioxole structure are known for neuroprotective effects. Investigations into related compounds suggest that they may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies.
-
Anti-inflammatory Properties
- The oxadiazole group has been linked to anti-inflammatory activity in various studies. Compounds exhibiting this feature can modulate inflammatory pathways, suggesting that this compound could be useful in treating conditions characterized by excessive inflammation.
Case Study 1: Antiviral Efficacy
A study published in Nature explored the antiviral properties of a series of compounds similar to 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. The results demonstrated that certain derivatives effectively inhibited viral replication in vitro with low micromolar IC50 values. This study lays the groundwork for further development of antiviral agents based on this scaffold .
Case Study 2: Enzyme Inhibition
In another investigation focusing on phospholipase A2 inhibitors, compounds derived from oxadiazole structures were tested for their ability to prevent drug-induced phospholipidosis. The findings suggested that these compounds could serve as lead candidates for further drug development aimed at mitigating adverse effects associated with certain therapeutic agents .
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound shares the 1,3-benzodioxole motif with MDPEP and Compound 1, which are linked to CNS activity (anticonvulsant and stimulant effects, respectively).
- Pyrido-pyrimidinone derivatives () prioritize piperazine modifications for solubility or target affinity, a strategy absent in the target compound .
Pharmacological and Physicochemical Comparison
Table 2: Comparative Pharmacological and Physicochemical Data
Notes:
- *Predicted values for the target compound based on substituent contributions (1,3-benzodioxole increases LogP; oxadiazole reduces solubility).
- Compound 1’s anticonvulsant efficacy is superior to phenytoin in rodent models, suggesting the benzodioxole-tert-butyl combination may optimize blood-brain barrier penetration .
- MDPEP’s lower solubility but higher dopamine affinity underscores the trade-off between lipophilicity and target engagement .
Biological Activity
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- CAS Number: 1170402-45-5
- Molecular Formula: C18H21N3O4
- Molecular Weight: 343.383 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation: It could modulate receptor activity, influencing physiological responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antibacterial Activity
Studies have shown that derivatives of compounds containing the benzodioxole moiety exhibit significant antibacterial properties. For instance:
- The compound demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibacterial agents .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 80 nM |
| Sarcina | 110 nM |
Antitumor Activity
The compound's structure suggests potential antitumor properties. Research indicates that related pyrrolidine derivatives have shown promise in inhibiting tumor cell growth:
- Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell lines such as Mia PaCa-2 and HepG2/A2 .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties:
- Pyrazoline derivatives have been reported to exhibit anti-inflammatory activity, which could be extrapolated to this compound given its structural similarities .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
- Antibacterial Screening : A series of derivatives were synthesized and tested for their antibacterial efficacy using agar diffusion methods. Results indicated significant inhibition zones against various bacterial strains .
- Antitumor Evaluation : The antitumor potential was assessed through in vitro assays on multiple cancer cell lines. Compounds exhibited selective cytotoxicity against specific tumor types .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through the modulation of key signaling pathways .
Q & A
Basic: What synthetic strategies are commonly employed for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidin-2-one core followed by functionalization. Key steps include:
- Coupling reactions : For attaching the benzodioxol-5-ylmethyl group, as seen in analogous compounds using nucleophilic substitution or Buchwald–Hartwig amination .
- Oxadiazole ring formation : Cyclization of precursor amidoximes under dehydrating conditions (e.g., POCl₃ or HATU) at controlled temperatures (60–100°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate intermediates and final products .
Methodological validation via LC-MS and HRMS ensures structural integrity .
Advanced: How can reaction conditions be optimized for the oxadiazole ring formation to minimize side products?
Optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalyst screening : Transition metals (e.g., CuI) or coupling agents (EDC/HOBt) improve cyclization yields .
- Temperature control : Gradual heating (80–100°C) prevents decomposition, monitored by TLC .
Computational reaction path searches (e.g., DFT calculations) predict optimal conditions, reducing trial-and-error approaches .
Basic: Which spectroscopic techniques are critical for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, with DMSO-d₆ as a common solvent .
- Mass spectrometry : HRMS validates molecular formula (e.g., [M+H]⁺ peaks with <2 ppm error) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Validate protocols (e.g., cell lines, IC₅₀ measurement methods) to ensure reproducibility .
- Purity verification : Use HPLC (>95% purity) to rule out impurities affecting activity .
- Orthogonal assays : Compare results from in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) studies to confirm target engagement .
Basic: What biological targets are associated with this compound’s structural motifs?
- Benzodioxole : Linked to CNS targets (e.g., anticonvulsant activity via GABA modulation) .
- Oxadiazole : Implicated in kinase inhibition or orexin receptor antagonism due to hydrogen-bonding capacity .
- Pyrrolidin-2-one : Enhances blood-brain barrier permeability, relevant for neuroactive compounds .
Advanced: What computational tools predict metabolic stability or reactivity?
- Quantum chemical calculations : Simulate reaction pathways (e.g., bond dissociation energies) to identify labile groups .
- ADMET prediction software (e.g., SwissADME) : Forecast metabolic hotspots (e.g., tert-butyl group oxidation) to guide structural modifications .
- Molecular docking : Models interactions with CYP450 enzymes to assess metabolic liability .
Basic: How is compound purity ensured post-synthesis?
- Chromatographic methods : Flash chromatography (silica gel, gradient elution) removes unreacted starting materials .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- Analytical HPLC : Quantify purity using C18 columns and UV detection (λ = 254 nm) .
Advanced: What strategies improve solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
